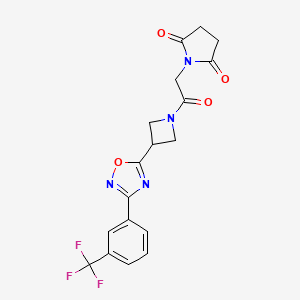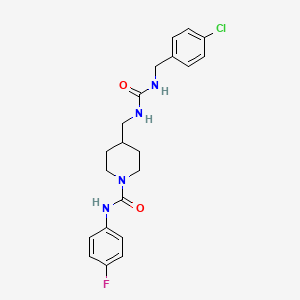
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is a compound that has been identified . It’s a chemical with the formula C₈H₇FN₄S . Another related compound is “N-(6-fluoro-1,3-benzothiazol-2-yl)cyclopropanesulfonamide” which contains a benzothiazolyl group .
Synthesis Analysis
A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents . The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and also by X-ray diffraction .Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, and 19F NMR spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis
The synthesis of related compounds involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine”, include a molecular formula of C₈H₇FN₄S .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Research in the synthesis and chemical structure of compounds related to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has led to insights into their molecular configurations and potential chemical properties. For instance, the synthesis and crystal structure analysis of N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate provide detailed information on its molecular and crystal structure through X-ray diffraction studies. This compound exhibits a fully delocalized benzothiazole system with sp2 hybridization of the N(2) and is stabilized by strong intermolecular hydrogen bonds, highlighting the intricate structural features that can influence the chemical behavior and reactivity of similar compounds (Song et al., 2005).
Antimicrobial Applications
Fluorobenzamides containing thiazole and thiazolidine rings have been synthesized and evaluated for their antimicrobial activity, demonstrating promising results against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, indicating the potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
Cancer Research
Research into the pharmacological evaluation of 4-thiazolidinone derivatives, including compounds with structural similarities to N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide, has shown considerable anticonvulsant activity and potential as anticonvulsant agents. Some compounds demonstrate significant sedative-hypnotic activity without impairing learning and memory, suggesting a role in neurological therapies (Faizi et al., 2017).
Material Science and Imaging
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown potential in cancer treatment by inducing cell cycle arrest and apoptosis through p53 activation. These compounds alter the balance of key mitochondrial proteins, leading to apoptosis in cancer cell lines, which could inform the development of new cancer therapies (Kumbhare et al., 2014).
Antibacterial Drug Development
Investigations into 2,6-difluorobenzamides have explored their potential as antibacterial drugs by inhibiting the protein FtsZ, essential for bacterial cell division. This research underscores the importance of structural modifications, such as the introduction of fluorine atoms, in developing effective antibacterial agents (Straniero et al., 2023).
Mécanisme D'action
Orientations Futures
The development of new antifungal agents with enhanced activity and low toxicity is needed . Benzothiazoles reveal interesting biocide activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines . Therefore, they could serve as a unique and versatile playground for further synthetic modification and experimental drug design .
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSQOCQSLRYMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)
![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)
![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)

![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)


![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)
![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)